2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile
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Overview
Description
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of pyrimidine and phenylacetonitrile, featuring a pyrimidinyl group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile typically involves the reaction of 4-bromopyridine hydrochloride with benzyl cyanide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, where the palladium catalyst facilitates the formation of the carbon-carbon bond between the pyrimidinyl and phenyl groups. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Pyridin-2-yl)phenyl)acetonitrile: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
2-(4-(Pyrazin-2-yl)phenyl)acetonitrile: Similar structure but with a pyrazinyl group instead of a pyrimidinyl group.
2-(4-(Pyridazin-2-yl)phenyl)acetonitrile: Similar structure but with a pyridazinyl group instead of a pyrimidinyl group.
Uniqueness
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile is unique due to the presence of the pyrimidinyl group, which imparts specific chemical and biological properties. The pyrimidinyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C12H9N3 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-6-10-2-4-11(5-3-10)12-14-8-1-9-15-12/h1-5,8-9H,6H2 |
InChI Key |
NKBGTFURSRXPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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